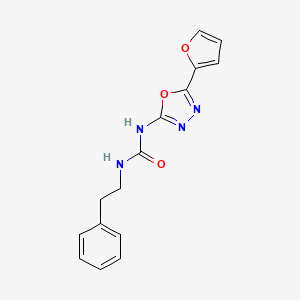

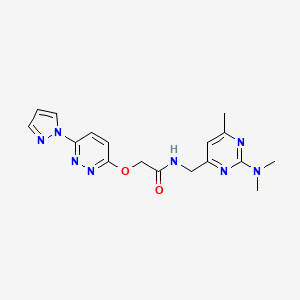

1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

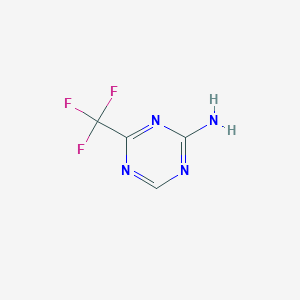

The compound “1-(5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-phenethylurea” is a complex organic molecule that contains several functional groups, including a furan ring, an oxadiazole ring, and a urea group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom. Oxadiazole is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. Urea is a functional group consisting of a carbonyl group flanked by two amine groups.

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized from furan-2-carboxylic acid hydrazide . The furan-2-carboxylic acid hydrazide can undergo ring closure reactions with various reagents to form the oxadiazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be expected to be planar due to the conjugated system of double bonds in the furan and oxadiazole rings. This planarity can have significant effects on the compound’s chemical properties and reactivity .

Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, furan rings can undergo electrophilic aromatic substitution reactions, while oxadiazoles can participate in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the furan, oxadiazole, and urea groups. For example, the polarity of the compound would be increased by the presence of the oxygen and nitrogen atoms in these groups .

Scientific Research Applications

Energetic Materials Synthesis

Compounds based on oxadiazole rings, including those derived from furan, have been investigated for their potential as insensitive energetic materials. Research has shown that these compounds exhibit moderate thermal stabilities and are insensitive towards impact and friction, making them superior to traditional energetic materials like TNT in some aspects. The synthesis involves high-temperature reactions to create a variety of derivatives characterized by multinuclear NMR spectroscopy, IR, elemental analysis, and confirmed by single crystal X-ray diffraction. These materials offer potential for safer, more stable energetic compounds for various applications (Yu et al., 2017).

Pharmacological Applications

Oxadiazole and furadiazole rings are critical in developing new drugs due to their broad range of chemical and biological properties. These heterocyclic compounds exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. The derivatives of oxadiazole, particularly 1,3,4-oxadiazoles, are significant synthons in drug development, demonstrating the versatility and therapeutic potential of these compounds. Various commercially available drugs, such as antibacterial and antiviral agents, contain the oxadiazole ring, highlighting its importance in medicinal chemistry (Siwach & Verma, 2020).

Vasodilator Action Mechanism

Furoxans, derivatives of oxadiazoles, have been studied for their vasodilator effects. The mechanism involves the generation of nitric oxide (NO) upon reaction with thiols, leading to an increase in coronary flow and stimulation of soluble guanylate cyclase activity. This research provides insight into the molecular mode of action of furoxans and their potential as prodrugs for increasing cyclic GMP levels, offering a therapeutic avenue for vasodilation and the treatment of cardiovascular conditions (Feelisch, Schönafinger, & Noack, 1992).

Liquid Crystalline Properties

The synthesis and study of heterocyclic compounds containing oxadiazole, furan, and thiophene units have revealed their potential in creating liquid crystalline materials. These compounds exhibit mesophases, influenced by their structural components, with applications in advanced materials science for displays and optical devices. The research demonstrates how the combination of different heterocyclic rings affects liquid crystalline properties, providing a foundation for designing new materials with desired thermal and optical behaviors (Han et al., 2009).

Safety and Hazards

Future Directions

Given the interesting structure of this compound and the known biological activities of similar compounds, it could be worthwhile to conduct further studies to determine its potential uses . These could include studies to determine its biological activity, its mechanism of action, and its physical and chemical properties.

Properties

IUPAC Name |

1-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3/c20-14(16-9-8-11-5-2-1-3-6-11)17-15-19-18-13(22-15)12-7-4-10-21-12/h1-7,10H,8-9H2,(H2,16,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRXKNKNQZBPAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NC2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

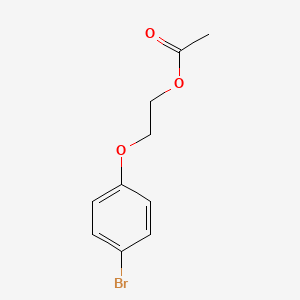

![[(2,3-Dimethylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2593244.png)

![benzyl {[3-methyl-7-(3-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B2593246.png)

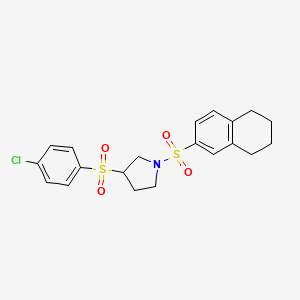

![2-({1-[3-(trifluoromethyl)benzenesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole](/img/structure/B2593252.png)

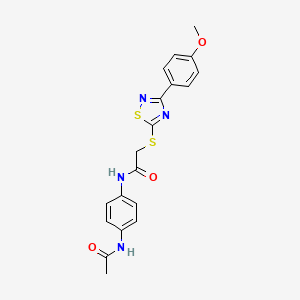

![N-(3-methoxybenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2593261.png)

![N~1~-(3-chlorobenzyl)-2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2593262.png)

![2-(3,4-dimethoxyphenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2593266.png)